molecular formula C9H17NO3 B4839919 ethyl [1-(tetrahydro-2-furanyl)ethyl]carbamate

ethyl [1-(tetrahydro-2-furanyl)ethyl]carbamate

Cat. No. B4839919
M. Wt: 187.24 g/mol
InChI Key: GOGSBSUKKJCEFE-UHFFFAOYSA-N
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Description

Ethyl [1-(tetrahydro-2-furanyl)ethyl]carbamate, also known as ETEC, is a carbamate derivative that has been extensively studied for its potential pharmaceutical applications. ETEC is a white crystalline powder that is soluble in water and ethanol. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.

Mechanism of Action

Ethyl [1-(tetrahydro-2-furanyl)ethyl]carbamate inhibits acetylcholinesterase by binding to the active site of the enzyme. This results in an accumulation of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. The increased cholinergic activity has been shown to improve cognitive function in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
ethyl [1-(tetrahydro-2-furanyl)ethyl]carbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, leading to enhanced cholinergic neurotransmission. This has been shown to improve cognitive function in animal models of Alzheimer's disease. ethyl [1-(tetrahydro-2-furanyl)ethyl]carbamate has also been shown to have antitumor activity, possibly through the induction of apoptosis.

Advantages and Limitations for Lab Experiments

Ethyl [1-(tetrahydro-2-furanyl)ethyl]carbamate has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, making it a useful tool for studying cholinergic neurotransmission. It is also relatively easy to synthesize and purify. However, ethyl [1-(tetrahydro-2-furanyl)ethyl]carbamate has some limitations as well. It is not very selective for acetylcholinesterase and can inhibit other enzymes as well. It also has a relatively short half-life in vivo, limiting its potential as a therapeutic agent.

Future Directions

There are several future directions for research on ethyl [1-(tetrahydro-2-furanyl)ethyl]carbamate. One area of interest is the development of more selective inhibitors of acetylcholinesterase. Another area of interest is the development of ethyl [1-(tetrahydro-2-furanyl)ethyl]carbamate derivatives with improved pharmacokinetic properties. ethyl [1-(tetrahydro-2-furanyl)ethyl]carbamate has also been shown to have antitumor activity, and further research is needed to elucidate the mechanism of action and potential therapeutic applications in cancer therapy.

Scientific Research Applications

Ethyl [1-(tetrahydro-2-furanyl)ethyl]carbamate has been extensively studied for its potential pharmaceutical applications. It has been shown to have potent acetylcholinesterase inhibitory activity, making it a potential candidate for the treatment of Alzheimer's disease and other neurological disorders. ethyl [1-(tetrahydro-2-furanyl)ethyl]carbamate has also been shown to have antitumor activity, making it a potential candidate for cancer therapy.

properties

IUPAC Name

ethyl N-[1-(oxolan-2-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-3-12-9(11)10-7(2)8-5-4-6-13-8/h7-8H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGSBSUKKJCEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C)C1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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